1-Cyclobutylpiperidin-4-amine

Description

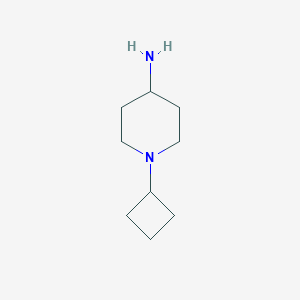

Structure

3D Structure

Properties

IUPAC Name |

1-cyclobutylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c10-8-4-6-11(7-5-8)9-2-1-3-9/h8-9H,1-7,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNBYBKLFIIGJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCC(CC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653843 | |

| Record name | 1-Cyclobutylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176419-57-0, 1048921-27-2 | |

| Record name | 1-Cyclobutylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclobutylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 1 Cyclobutylpiperidin 4 Amine

Reactivity of the Amine Functionality

The exocyclic primary amine group (-NH₂) is the primary site of nucleophilic reactivity in the molecule. It readily reacts with a wide range of electrophilic species.

As a primary amine, the 4-amino group readily undergoes nucleophilic substitution reactions such as acylation and alkylation.

Acylation: The amine reacts with acylating agents like acyl chlorides or acid anhydrides to form corresponding amides. For instance, the reaction with acetyl chloride in the presence of a base would yield N-(1-cyclobutylpiperidin-4-yl)acetamide. This reaction is a common method for protecting the primary amine or for synthesizing amide derivatives.

Alkylation: The nucleophilic amine can be alkylated by reaction with alkyl halides. This process can proceed in a stepwise manner to yield secondary and tertiary amines, and potentially a quaternary ammonium salt if excess alkylating agent is used. The degree of alkylation can be controlled by stoichiometry and reaction conditions.

| Reaction Type | Electrophile Example | Product Class | Expected Product with 1-Cyclobutylpiperidin-4-amine |

| Acylation | Acetyl Chloride | Amide | N-(1-cyclobutylpiperidin-4-yl)acetamide |

| Alkylation | Methyl Iodide | Alkylated Amine | 1-Cyclobutyl-N-methylpiperidin-4-amine |

The primary amine of this compound undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.org This reaction is typically acid-catalyzed and proceeds through a hemiaminal or carbinolamine intermediate, which then eliminates a molecule of water to form the C=N double bond. wikipedia.org The reaction is reversible and is often driven to completion by removing the water as it is formed. wikipedia.org

This reactivity is fundamental in the synthesis of more complex molecules where the imine can act as an intermediate for further transformations, such as reduction to a secondary amine or reaction with a nucleophile.

| Carbonyl Reactant | Intermediate | Product Class | Expected Product |

| Acetone | Hemiaminal | Imine (Ketimine) | 1-Cyclobutyl-4-(propan-2-ylideneamino)piperidine |

| Benzaldehyde | Hemiaminal | Imine (Aldimine) | 4-(Benzylideneamino)-1-cyclobutylpiperidine |

Beyond acylation and alkylation, the primary amine's nucleophilicity allows it to react with a variety of other electrophiles.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields sulfonamides.

Reaction with Isocyanates: The amine group can add to the electrophilic carbon of an isocyanate to form a substituted urea derivative.

Michael Addition: As a potent nucleophile, the amine can participate in Michael reactions, undergoing conjugate addition to α,β-unsaturated carbonyl compounds. libretexts.org

Chemical Transformations of the Piperidine (B6355638) Ring

The piperidine ring itself is a stable saturated heterocycle, but it can undergo specific transformations, including functionalization of its carbon atoms. The tertiary amine within the ring plays a key role in directing some of these reactions.

Skeletal modifications of the piperidine ring are challenging but can be achieved through specific synthetic strategies.

Ring Expansion: Methods for the expansion of cyclic amines have been developed, although specific examples starting from this compound are not prevalent in the literature. Conceptually, ring expansion could be pursued through rearrangements like the Tiffeneau-Demjanov rearrangement, which would require prior conversion of the amine to a different functional group. More modern methods involve the insertion of carbenes or other single-atom fragments into the ring's C-C or C-N bonds.

Ring Contraction: Ring contraction of a stable six-membered ring like piperidine is energetically unfavorable and rarely occurs without significant ring strain or specific activating groups, which are not present in the parent molecule.

Direct functionalization of the C-H bonds of the piperidine ring is a powerful strategy for creating derivatives. nih.gov The reactivity of the ring carbons is influenced by the tertiary amine.

α-Functionalization (C2/C6): The carbons adjacent to the tertiary nitrogen (C2 and C6) are the most activated. Oxidative processes can generate an endo-cyclic iminium ion intermediate from the tertiary amine. researchgate.netnih.gov This electrophilic iminium ion is then susceptible to attack by a wide range of nucleophiles, leading to the formation of α-substituted piperidines. researchgate.netnih.govnih.gov This method allows for the introduction of alkyl, aryl, and other functional groups at the C2 position.

β- and γ-Functionalization (C3/C5 and C4): Functionalizing the more remote C3 and C4 positions is significantly more challenging due to their lower intrinsic reactivity. nih.gov Advanced catalytic systems, often employing rhodium or palladium catalysts, have been developed to achieve site-selective C-H functionalization. nih.gov These methods typically require temporary modification of the amine functionality to install a directing group that guides the catalyst to a specific C-H bond, overriding the natural reactivity preference for the α-position. nih.gov

| Position | Activation Method | Key Intermediate | Potential Modification |

| C2 / C6 | Oxidation of tertiary amine | Endo-Iminium Ion | Alkylation, Arylation |

| C3 / C5 | Catalyst-controlled C-H activation | Organometallic Intermediate | Arylation, Acetoxylation |

| C4 | Catalyst-controlled C-H activation | Organometallic Intermediate | Arylation, Acetoxylation |

Reactivity of the Cyclobutyl Moiety

The four-membered cyclobutyl ring in this compound is a key site for various chemical transformations due to its inherent ring strain. This section explores C-H functionalization, ring-opening, and rearrangement reactions involving this moiety.

Direct functionalization of the C-H bonds of the cyclobutyl group in this compound represents an efficient strategy for introducing molecular complexity. While direct examples on this specific molecule are not prevalent in the literature, established methodologies for the C-H functionalization of cyclobutanes and related N-cyclobutylamines provide a strong basis for predicting its reactivity.

Rhodium(II) catalysis is a powerful tool for C-H functionalization. By selecting an appropriate rhodium catalyst, it is possible to achieve site-selective C-H insertion reactions on a cyclobutane (B1203170) ring. This approach can lead to the formation of either 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes, offering a versatile method for creating novel analogs of this compound nih.gov. The choice of catalyst plays a crucial role in directing the regioselectivity of the functionalization nih.gov.

Photoredox catalysis offers a mild and efficient alternative for the functionalization of N-cyclobutylanilines uark.edu. In this approach, visible light mediates the oxidation of the N-cyclobutylamine to an amine radical cation. This intermediate can then undergo further reactions, such as a [4+2] annulation with an alkene or alkyne, to form new cyclic structures uark.edu. This strategy highlights the potential for using the cyclobutyl group as a reactive handle for constructing more complex molecular architectures.

Furthermore, enzymatic C-H hydroxylation using engineered P450 enzymes has been demonstrated for cyclobutylamine derivatives researchgate.net. This biocatalytic approach can achieve high regioselectivity and stereoselectivity at chemically unactivated positions, producing valuable hydroxylated intermediates researchgate.net.

The following table summarizes potential C-H functionalization strategies applicable to the cyclobutyl moiety of this compound based on related systems.

| Strategy | Catalyst/Reagent | Potential Products | Ref. |

| Rhodium-Catalyzed C-H Insertion | Rhodium(II) catalysts | 1,1- or 1,3-disubstituted cyclobutanes | nih.gov |

| Photoredox Catalysis | Visible light, photocatalyst | Annulated cyclic amines | uark.edu |

| Biocatalytic Hydroxylation | Engineered P450 enzymes | Hydroxylated cyclobutanes | researchgate.net |

The strain energy of the cyclobutyl ring makes it susceptible to ring-opening and rearrangement reactions, providing access to linear aliphatic compounds. These transformations can be initiated by various means, including radical and photocatalytic methods.

Visible-light photoredox catalysis can induce the C-C bond cleavage of the cyclobutyl ring in N-cyclobutylanilines uark.edu. This process generates a distonic radical cation, which can then be trapped by a π-bond acceptor in a [4+2] cycloaddition or participate in a multicomponent reaction uark.edu. This method offers a pathway to transform the cyclic cyclobutyl moiety into a functionalized linear chain.

Lewis acid-catalyzed ring-opening of bicyclo[1.1.0]butanes (BCBs) with carbon nucleophiles provides a diastereoselective route to functionalized cyclobutanes nih.gov. While not a direct ring-opening of a simple cyclobutane, this methodology underscores the reactivity of strained ring systems towards ring-opening functionalization.

The table below outlines potential ring-opening and rearrangement reactions for the cyclobutyl group in this compound.

| Reaction Type | Initiator/Catalyst | Potential Products | Ref. |

| Photocatalytic Ring Opening | Visible light, photocatalyst | Linear amine derivatives | uark.edu |

| Radical-Induced Ring Opening | Radical initiator | γ,δ-unsaturated amines | rsc.org |

| Lewis Acid-Catalyzed Ring Opening | Lewis Acid (e.g., Bi(OTf)₃) | Functionalized linear amines | nih.gov |

Cascade and Multicomponent Reactions Involving this compound

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies for the rapid construction of complex molecules from simple starting materials in a single pot. The unique structure of this compound, with its primary amine and reactive cyclobutyl group, makes it a potentially valuable component in such reactions.

The primary amine of this compound can participate in isocyanide-based MCRs like the Ugi and Passerini reactions. The Ugi four-component reaction (U-4CR) combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-acylamino amides beilstein-journals.orgsemanticscholar.org. In this context, this compound would serve as the amine component, leading to the formation of complex peptide-like structures incorporating the cyclobutylpiperidine scaffold. The Passerini reaction, a three-component reaction of an isocyanide, a carbonyl compound, and a carboxylic acid, forms α-acyloxy amides wikipedia.orgorganic-chemistry.orgnih.gov. While the primary amine of this compound would not directly participate in the classical Passerini reaction, its derivatives could be employed in variants of this reaction.

The reactivity of the cyclobutyl ring can also initiate cascade sequences. For example, a photoredox-initiated ring-opening of the N-cyclobutyl group could generate a reactive intermediate that undergoes subsequent intra- or intermolecular reactions, leading to the formation of more complex heterocyclic systems uark.edu. A cascade reaction involving the ring-opening of a cyclobutanone and subsequent coupling has been demonstrated using palladium and nickel catalysis rsc.org.

The following table presents potential cascade and multicomponent reactions involving this compound.

| Reaction Type | Key Reactants | Potential Products | Ref. |

| Ugi Four-Component Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino amides | beilstein-journals.orgsemanticscholar.org |

| Passerini Three-Component Reaction (derivatives) | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy amides | wikipedia.orgorganic-chemistry.orgnih.gov |

| Photocatalytic Cascade | Alkene/Alkyne | Annulated piperidines | uark.edu |

| Transition Metal-Catalyzed Cascade | Aryl halide | Fused heterocyclic systems | rsc.org |

Applications of 1 Cyclobutylpiperidin 4 Amine As a Building Block in Advanced Chemical Research

Design and Synthesis of Novel Scaffolds and Heterocyclic Systems

The inherent structural characteristics of 1-Cyclobutylpiperidin-4-amine make it an attractive starting material for the synthesis of a diverse array of novel scaffolds and heterocyclic systems. The secondary amine of the piperidine (B6355638) ring and the primary amine at the 4-position provide two reactive sites for further chemical modifications, allowing for the construction of intricate molecular architectures.

Construction of Fused and Bridged Ring Systems

A notable application of this building block is in the synthesis of fused ring systems. For instance, derivatives of 1-cyclobutylpiperidine have been utilized in the creation of fused cyclopropyl-4,5-dihydropyridazin-3-one structures. This was demonstrated in the synthesis of a series of phenoxypiperidine analogs, where the 1-cyclobutyl-piperidin-4-yloxy moiety was a key component of the final fused heterocyclic system. researchgate.net While direct examples of this compound in the construction of bridged ring systems are not extensively documented in readily available literature, its bifunctional nature, possessing both a nucleophilic secondary amine within the piperidine ring and a primary amine, presents theoretical possibilities for its use in intramolecular cyclization reactions to form such complex frameworks. General strategies for synthesizing bridged bicyclic amines often involve intramolecular reactions that could potentially be adapted to utilize this versatile building block.

Incorporation into Complex Molecular Architectures

The utility of this compound extends to its incorporation into larger, more complex molecular architectures. Its ability to be readily functionalized allows for its integration into multi-component reaction schemes, a powerful strategy for rapidly building molecular complexity. The piperidine nitrogen can act as a nucleophile or a basic center, while the 4-amino group provides a handle for amide bond formation, urea formation, or reductive amination, thereby enabling the assembly of elaborate molecules. For example, the N-benzyl piperidine motif, a close structural relative, is frequently used in drug discovery to enhance physicochemical properties and provide crucial interactions with biological targets. nih.govresearchgate.net

Role in Medicinal Chemistry Research

In the realm of medicinal chemistry, this compound and its derivatives have proven to be of significant interest for the development of targeted therapies. The cyclobutyl group can impart favorable properties such as metabolic stability and lipophilicity, while the piperidine scaffold is a common feature in many biologically active compounds.

Scaffold for Ligand Design and Receptor Interaction Studies (in vitro/theoretical)

The 1-cyclobutylpiperidine moiety has been successfully employed as a scaffold for the design of ligands targeting various receptors. A prominent example is its use in the development of potent and selective histamine (B1213489) H3 receptor (H3R) inverse agonists. researchgate.net In these compounds, the 1-cyclobutyl-piperidin-4-yloxy group serves as a key pharmacophoric element that interacts with the receptor binding pocket.

Computational studies, such as molecular docking and pharmacophore modeling, are instrumental in understanding these interactions. mdpi.comyoutube.comresearchgate.net These theoretical approaches help to elucidate the binding mode of ligands containing the 1-cyclobutylpiperidine scaffold and guide the design of new analogs with improved affinity and selectivity. For instance, docking studies can predict the orientation of the cyclobutyl and piperidine groups within the receptor's active site, highlighting key hydrogen bonds and hydrophobic interactions.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. By systematically modifying different parts of a molecule, medicinal chemists can identify the structural features that are essential for its desired pharmacological effect. In the context of derivatives of this compound, SAR studies have been instrumental in refining their properties.

For example, in the development of H3R antagonists, modifications to the substituent on the piperidine nitrogen have been shown to significantly impact potency and selectivity. The cyclobutyl group, in particular, has been identified as a favorable substituent in many cases. The following table illustrates a generalized SAR trend for a hypothetical series of piperidine derivatives, showcasing how different N-substituents can influence inhibitory activity.

| Compound ID | N-Substituent | Receptor Binding Affinity (Ki, nM) |

| 1a | Methyl | 150 |

| 1b | Ethyl | 125 |

| 1c | Isopropyl | 80 |

| 1d | Cyclobutyl | 25 |

| 1e | Cyclopentyl | 45 |

| 1f | Phenyl | 200 |

This is a representative data table illustrating a potential SAR trend. Actual values would be specific to the target and the rest of the molecular structure.

Application in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) is a powerful method for identifying novel lead compounds. It involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown into more potent molecules.

While specific instances of this compound itself being used as a screening fragment are not widely reported, the piperidine scaffold is a common motif in fragment libraries. rsc.orgrsc.org The principles of FBDD suggest that a fragment containing the N-cyclobutylpiperidine core could serve as a valuable starting point for a drug discovery campaign. The cyclobutyl group offers a three-dimensional vector for fragment growth, allowing for the exploration of new chemical space and the potential for improved interactions with the target protein. vu.nl The elaboration of such a fragment would involve synthetic modifications to append additional chemical groups that can form favorable interactions with adjacent pockets of the protein's binding site. nih.govnih.gov

Use in Material Science and Supramolecular Chemistry

While direct, extensive research on this compound in material science is not widely published, its molecular structure provides a basis for potential applications. The compound features a primary amine group, a tertiary amine integrated into a heterocyclic ring, and a bulky, hydrophobic cyclobutyl substituent. These characteristics make it a candidate for incorporation into advanced materials and complex molecular systems.

Building Blocks for Polymeric Materials

The bifunctional nature of this compound, specifically the presence of a reactive primary amine, allows it to serve as a monomer or a modifying agent in polymer synthesis. The primary amine can participate in step-growth polymerization reactions, such as polycondensation, with monomers containing two or more carboxylic acid, acyl chloride, or isocyanate groups to form polyamides, polyimides, or polyureas, respectively.

Incorporating the rigid and bulky cyclobutylpiperidine moiety into a polymer backbone would be expected to significantly influence the material's properties. Unlike linear aliphatic diamines, this cyclic structure would introduce kinks and restrict chain mobility, potentially leading to:

Increased Glass Transition Temperature (Tg): The rigid structure can raise the Tg, resulting in materials that maintain their structural integrity at higher temperatures.

Modified Solubility: The hydrophobic cyclobutyl group and the polar amine functionalities could be leveraged to tune the solubility of the resulting polymers in various organic solvents or aqueous media.

Altered Mechanical Properties: The bulky side group would likely hinder close chain packing, potentially decreasing crystallinity while increasing free volume, which could impact properties like tensile strength and elasticity.

Polymers bearing amine groups are valuable for their ability to be functionalized further or to complex with other molecules. rsc.org The piperidine nitrogen could also serve as a site for post-polymerization modification, adding another layer of functional versatility.

Table 1: Predicted Influence of this compound Incorporation on Polymer Properties This table presents hypothetical data based on established principles of polymer chemistry, illustrating the expected effects of incorporating a bulky, cyclic monomer compared to a linear analogue like 1,4-diaminobutane.

| Property | Polymer with Linear Diamine (e.g., Nylon 4,6) | Polymer with this compound | Rationale for Predicted Change |

| Glass Transition Temp. (Tg) | Lower | Higher | Restricted chain rotation due to rigid cyclic structure. |

| Crystallinity | Higher | Lower | Bulky cyclobutylpiperidine group disrupts chain packing. |

| Solubility in Polar Solvents | Moderate | Potentially Lower | Increased hydrophobic character from the cyclobutyl group. |

| Thermal Stability | Good | Potentially Similar or Higher | Alicyclic structures can enhance thermal stability. |

Components in Host-Guest Systems and Self-Assembled Structures

In supramolecular chemistry, molecules are designed to interact non-covalently to form larger, organized assemblies. The distinct structural features of this compound make it an interesting candidate for such systems.

Guest Molecule: The cyclobutylpiperidine portion of the molecule can act as a "guest" that fits into the cavity of a larger "host" molecule, such as a cyclodextrin, calixarene, or cucurbituril. The binding would be driven by hydrophobic interactions (encapsulation of the cyclobutyl group) and potentially stabilized by hydrogen bonding between the primary amine and polar groups on the host.

Self-Assembly: The primary amine group is a strong hydrogen bond donor, while the nitrogen atoms are acceptors. This allows the molecule to participate in the formation of predictable, self-assembled structures like tapes, rosettes, or sheets through a network of hydrogen bonds. The steric bulk of the cyclobutyl group would play a crucial role in directing the geometry of these assemblies.

Application in Catalysis and Organocatalysis

The piperidine ring is a privileged scaffold in catalysis, appearing in numerous organocatalysts and ligands for transition metal-catalyzed reactions. nih.govresearchgate.netwikipedia.org this compound possesses two distinct amine functionalities—a tertiary amine within the ring and a primary amine at the C4 position—suggesting its potential as a bifunctional catalyst or a versatile ligand.

The tertiary amine of the N-cyclobutylpiperidine ring can function as a Brønsted base or a Lewis base. In organocatalysis, such tertiary amines are known to catalyze a variety of reactions, including Michael additions and aldol reactions. researchgate.net When coordinated to a metal center, the piperidine structure can serve as a ligand, influencing the metal's reactivity and selectivity. nih.govacs.org

The primary amine at the C4 position can engage in a different mode of catalysis, most notably through the formation of enamine or iminium ion intermediates with carbonyl compounds. This is a cornerstone of organocatalysis developed by pioneers in the field. An efficient protocol for preparing C4-alkyl substituted chiral piperidines using secondary amine-catalyzed reactions highlights the utility of the piperidine core in asymmetric synthesis. researchgate.net The presence of both a primary and a tertiary amine in one molecule could allow for synergistic or bifunctional catalysis, where one group activates the electrophile while the other activates the nucleophile.

Chiral derivatives of substituted piperidines are particularly effective in asymmetric catalysis, achieving high yields and enantioselectivity with low catalyst loadings. researchgate.net

Table 2: Representative Performance of Piperidine-Based Organocatalysts in Asymmetric Reactions This table showcases the catalytic potential of the piperidine scaffold by presenting data for related C4-substituted piperidine derivatives in an organocatalytic formal aza [3+3] cycloaddition reaction. researchgate.net This illustrates the type of application for which this compound could be investigated.

| Electrophile | Nucleophile | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| α,β-Unsaturated Aldehyde | Thiomalonamate Derivative | 0.1 - 1.0 | High | Up to 97% |

| Crotonaldehyde | Thiomalonamate Derivative | 0.5 | 95 | 96 |

| Cinnamaldehyde | Thiomalonamate Derivative | 1.0 | 90 | 92 |

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of molecules. nih.govmdpi.com These studies can reveal the distribution of electrons within the molecule, which in turn governs its chemical reactivity and interactions.

An analysis of the electron density distribution in this compound would map out the electron-rich and electron-deficient regions of the molecule. It is anticipated that the nitrogen atoms of both the piperidine ring and the 4-amino group would be areas of high electron density, attributable to their lone pairs of electrons. This characteristic is fundamental to the molecule's basicity and nucleophilicity. The cyclobutyl substituent, being an alkyl group, is expected to exert an electron-donating inductive effect, which would subtly enhance the electron density on the nitrogen atom of the piperidine ring. nih.gov

Frontier Molecular Orbital (FMO) theory provides a framework for understanding and predicting chemical reactivity based on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO: The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. For this compound, the HOMO is predicted to be predominantly localized on the nitrogen atom of the 4-amino group, which is generally more available for interaction than the tertiary amine nitrogen within the ring. A higher energy level for the HOMO corresponds to a lower ionization potential, making the molecule a better electron donor.

LUMO: The LUMO is the innermost orbital without electrons and relates to the molecule's capacity to accept electrons. In a saturated molecule like this, the LUMO would likely be associated with antibonding sigma (σ*) orbitals.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and reactivity. A large energy gap implies high stability and low reactivity. In computational studies of similar 4-aminopiperidine (B84694) derivatives, a correlation has been observed where a smaller HOMO-LUMO gap is associated with greater reactivity. nih.gov

An illustrative data table for a hypothetical FMO analysis is provided below. It is important to reiterate that these values are representative and not derived from actual calculations on this compound.

| Molecular Orbital | Illustrative Energy (eV) | Significance |

|---|---|---|

| HOMO | -9.0 | Localized on the 4-amino group, indicating the primary site for nucleophilic activity. |

| LUMO | 1.5 | Associated with σ* orbitals, representing the potential for electron acceptance. |

| HOMO-LUMO Gap | 10.5 | Suggests a high degree of chemical stability. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional arrangement of atoms and the flexibility of a molecule are key determinants of its physical and biological properties. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools for exploring these aspects.

Piperidine Ring: To minimize angular and torsional strain, the six-membered piperidine ring predominantly adopts a chair conformation. researchgate.net In this compound, the substituents on the ring—the cyclobutyl group on the nitrogen and the amino group at the 4-position—would preferentially occupy equatorial positions to avoid unfavorable steric interactions known as 1,3-diaxial interactions. nih.gov

Cyclobutyl Ring: The four-membered cyclobutane (B1203170) ring is not planar. It adopts a puckered or "butterfly" conformation to alleviate some of the torsional strain that would be present in a flat structure. nih.gov This ring is flexible and can rapidly interconvert between equivalent puckered forms.

Molecular dynamics (MD) simulations are used to model the motion of atoms in a molecule over time, providing a dynamic picture of its behavior. acs.org These simulations can also incorporate solvent molecules to understand how the environment affects the molecule's conformation and flexibility.

In a non-polar solvent, the intrinsic conformational preferences of the rings would be the dominant factor. However, in a polar solvent such as water, the formation of hydrogen bonds between the solvent and the two amino groups of this compound would be a significant factor. These interactions could influence the equilibrium between different chair conformations of the piperidine ring and the rotational freedom of the cyclobutyl and amino groups. MD simulations would be essential for a detailed understanding of these solvent-solute interactions.

Computational Prediction of Reaction Pathways and Mechanisms

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions, including identifying the most energetically favorable pathways. mdpi.com A relevant area of study for this compound would be the computational modeling of its synthesis, for example, through the N-alkylation of 4-aminopiperidine. researchgate.net

By employing methods like DFT, it is possible to calculate the potential energy surface of a reaction. acs.org This involves determining the energies of the reactants, products, any reaction intermediates, and the transition states that connect them. For the synthesis of this compound via the reaction of 4-aminopiperidine with a cyclobutyl halide, a computational study could model the nucleophilic substitution (S(_N)2) mechanism.

The primary outcome of such a study would be the calculation of the activation energy, which is the energy barrier that must be surmounted for the reaction to occur. By comparing the activation energies of various potential pathways, the most plausible reaction mechanism can be identified. osu.edu This would provide fundamental insights into the factors controlling the reaction's efficiency and outcome.

Future Directions and Emerging Research Avenues for 1 Cyclobutylpiperidin 4 Amine

Exploration of Unconventional Synthetic Routes

While traditional synthetic methods for producing 1-Cyclobutylpiperidin-4-amine and its derivatives are established, future research is trending towards the exploration of more efficient and novel synthetic strategies. Modern organic synthesis provides a toolkit of unconventional routes that could offer significant advantages in terms of yield, selectivity, and access to a wider range of complex analogs.

Key areas of exploration include:

Cross-Coupling Methodologies: Advanced palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed for the construction of the C-N bond at the 4-position of the piperidine (B6355638) ring. nih.gov Similarly, the Suzuki-Miyaura coupling could be utilized to introduce aryl or heteroaryl substituents onto the piperidine or cyclobutane (B1203170) rings, enabling the rapid generation of diverse compound libraries. nih.gov These methods are known for their functional group tolerance and reliability.

Strain-Release Driven Synthesis: The inherent ring strain of the cyclobutane moiety can be harnessed as a driving force in synthetic transformations. Methodologies that leverage strain-release, potentially under photoredox conditions, could enable the construction of complex spirocyclic systems where the piperidine ring is fused to other cyclic structures. chemrxiv.org This approach allows for the creation of unique three-dimensional architectures that are of significant interest in drug discovery. chemrxiv.org

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Application for this compound Analogs | Key Advantages |

| Buchwald-Hartwig Amination | Formation of the C4-amine bond with various amine partners. | High functional group tolerance; applicable to a wide range of amines. nih.gov |

| Suzuki-Miyaura Coupling | Introduction of aryl/heteroaryl groups at various positions. | Mild reaction conditions; broad availability of boronic acids. nih.gov |

| Photoredox Catalysis | Strain-release functionalization of the cyclobutane ring. | Access to unique radical-mediated pathways; formation of complex spirocycles. chemrxiv.org |

Integration into Photoredox and Electrochemistry

The fields of photoredox catalysis and electrochemistry have emerged as powerful tools for organic synthesis, offering green and efficient alternatives to traditional methods. nih.govresearchgate.net The secondary amine within the this compound structure makes it a prime candidate for integration into these modern synthetic platforms.

Photoredox Catalysis: Under visible light irradiation with a suitable photocatalyst, the amine moiety could undergo single-electron transfer (SET) to generate a reactive aminium radical cation. nih.govresearchgate.net This intermediate could then participate in a variety of transformations, such as C-H functionalization, coupling reactions, or additions to alkenes, enabling the synthesis of novel derivatives that are otherwise difficult to access. This strategy has been successfully used to merge strain-release concepts with photoredox catalysis for related small-ring systems. chemrxiv.org

Electrochemistry: Electrochemical methods offer a reagent-free approach to oxidation and reduction reactions. The amine in this compound can be electrochemically oxidized to form intermediates for subsequent coupling reactions. nih.gov For instance, an electrochemical oxidative coupling between the amine and thiols could be explored for the synthesis of sulfonamides, a key functional group in pharmaceuticals. nih.gov This approach is driven entirely by electricity and can often be completed in minutes, with hydrogen as the only byproduct. nih.gov

Development of Targeted Chemical Probes

High-quality chemical probes are essential tools for dissecting complex biological pathways and validating new drug targets. nih.govnih.gov The this compound scaffold has already shown promise as a core component of biologically active molecules. A notable example is (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one, a potent histamine (B1213489) H3 receptor inverse agonist developed for its cognitive-enhancing and wake-promoting activities. nih.gov

Future research will likely focus on systematically modifying the this compound core to develop a new generation of targeted chemical probes. Strategies for this include:

Structure-Activity Relationship (SAR) Studies: By synthesizing a library of analogs with systematic modifications to the cyclobutyl and piperidine rings, as well as the amine substituent, researchers can establish clear SAR.

Attachment of Reporter Groups: The amine functionality serves as a convenient handle for attaching reporter tags such as fluorophores, biotin, or photoaffinity labels. This would enable the use of the resulting probes in a variety of chemical biology applications, including target identification and imaging.

Optimization for Potency and Selectivity: Iterative medicinal chemistry efforts can optimize initial "hits" to produce probes with high potency (typically <100 nM) and selectivity (>30-fold against related family members), which are hallmarks of a high-quality chemical probe. icr.ac.uk

The development of such probes can accelerate drug discovery by providing tools to validate or invalidate potential therapeutic targets before significant resources are committed. nih.govicr.ac.uk

Computational Design of Next-Generation Analogs with Tailored Reactivity

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. These methods can be applied to rationally design next-generation analogs of this compound with precisely tailored properties.

Molecular Docking and Dynamics: For a known biological target, molecular docking can predict the binding orientation of novel analogs within the active site. Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the ligand-protein complex over time, providing insights into binding affinity and kinetics. nih.gov This approach has been successfully used to rationalize the design of other 4-aminopiperidine (B84694) derivatives as enzyme inhibitors. nih.gov

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be employed to study the electronic structure and reactivity of designed analogs. nih.gov DFT can predict parameters such as HOMO-LUMO energy gaps, which correlate with chemical reactivity, and electrostatic potential maps, which guide the understanding of intermolecular interactions. nih.gov This allows for the in silico design of molecules with desired electronic properties for specific applications in catalysis or materials science.

| Computational Method | Application for this compound Analogs | Predicted Properties |

| Molecular Docking | Predicting binding modes in biological targets (e.g., enzymes, receptors). | Binding affinity, orientation, key interactions. nih.gov |

| Molecular Dynamics (MD) | Simulating the stability and dynamics of ligand-protein complexes. | Complex stability, conformational changes, binding free energy. nih.gov |

| Density Functional Theory (DFT) | Calculating electronic structure and reactivity descriptors. | HOMO-LUMO gap, electrostatic potential, reactivity. nih.gov |

Potential for Applications in New Scientific Disciplines

The versatility of the this compound structure opens up possibilities for its application in emerging interdisciplinary fields beyond traditional medicinal chemistry.

Chemical Biology: The ability to functionalize the amine group allows for the incorporation of this scaffold into larger biomolecular systems. For example, it could be conjugated to peptides or oligonucleotides to modulate their properties, or used as a building block in the diversity-oriented synthesis of complex molecular libraries for phenotypic screening. nih.gov

Nanotechnology: The amine group provides a reactive site for anchoring the molecule to the surface of nanoparticles (NPs). This surface functionalization can be used to alter the properties of the nanomaterial, for instance, by improving its biocompatibility, cellular uptake, or solubility. Such functionalized NPs could find applications in targeted drug delivery or as components of advanced diagnostic systems. The general principle of using amine-containing organic molecules to modify nanoparticle surfaces is a well-established strategy in the field.

Q & A

Q. Q1. What are the established synthetic routes for 1-Cyclobutylpiperidin-4-amine, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via reductive amination or nucleophilic substitution. A common approach involves reacting cyclobutyl carbonyl derivatives (e.g., cyclobutanecarbonyl chloride) with piperidin-4-amine in the presence of a base like triethylamine. Reductive amination using sodium cyanoborohydride or hydrogenation catalysts (e.g., Pd/C) is another viable route. Reaction temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios significantly impact purity and yield .

Q. Q2. How is structural characterization of this compound performed to confirm its identity?

Methodological Answer: Combine spectroscopic techniques:

- NMR : H and C NMR identify proton environments (e.g., cyclobutyl CH groups at δ 1.6–2.1 ppm, piperidine NH at δ 1.2–1.5 ppm) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 155 for the free base) .

- IR Spectroscopy : N-H stretching (~3350 cm) and cyclobutyl C-H bending (~1450 cm) provide functional group validation .

Q. Q3. What are the solubility and stability profiles of this compound under laboratory conditions?

Methodological Answer: The compound is hygroscopic and typically soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Stability tests under inert atmospheres (N/Ar) at 4°C show minimal decomposition over 6 months. For long-term storage, lyophilization or storage in amber vials with desiccants is recommended .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Discrepancies in IC values or receptor binding affinities may arise from assay variability (e.g., cell line differences, buffer pH). To address this:

- Standardize Assays : Use validated cell lines (e.g., HEK293 for GPCR studies) and control compounds.

- Dose-Response Curves : Perform triplicate experiments with ≥6 concentration points.

- Structural Confirmation : Verify derivative purity via HPLC (>95%) and co-crystallization studies to confirm binding modes .

Q. Q5. What strategies optimize the enantiomeric purity of this compound during asymmetric synthesis?

Methodological Answer:

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands with palladium catalysts for enantioselective hydrogenation .

- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases separates enantiomers.

- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) selectively modify one enantiomer .

Q. Q6. How can computational modeling guide the design of this compound analogs with enhanced selectivity?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., sigma-1 receptors).

- QSAR Models : Corrogate substituent effects (e.g., cyclobutyl vs. cyclohexyl) on logP and binding energy.

- MD Simulations : Assess conformational stability of ligand-receptor complexes over 100-ns trajectories .

Q. Q7. What experimental approaches elucidate the metabolic pathways of this compound in vitro?

Methodological Answer:

- LC-MS/MS : Identify phase I metabolites (e.g., hydroxylation at C3 of piperidine) using human liver microsomes.

- CYP Inhibition Assays : Test isoform-specific metabolism (CYP3A4, CYP2D6) with fluorescent probes.

- Stable Isotope Labeling : Track C-labeled compounds in hepatocyte cultures to map metabolic fate .

Data Contradiction Analysis

Q. Q8. How should researchers address conflicting solubility data for this compound in aqueous vs. organic solvents?

Methodological Answer: Contradictions often arise from impurities or pH variations.

- Repurification : Recrystallize the compound from ethanol/water mixtures.

- pH Solubility Profiling : Measure solubility at pH 2–10 using shake-flask methods.

- Karl Fischer Titration : Quantify residual water content, which affects hygroscopicity .

Biological Mechanism Exploration

Q. Q9. What methodologies are used to study the interaction of this compound with neurotransmitter transporters?

Methodological Answer:

- Radioligand Binding : Compete with H-labeled ligands (e.g., H-citalopram for serotonin transporters) in membrane preparations.

- Electrophysiology : Patch-clamp recordings in transfected cells (e.g., Xenopus oocytes) assess transporter inhibition.

- Fluorescence Resonance Energy Transfer (FRET) : Monitor conformational changes in transporters upon ligand binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.